2-(2,4-dichlorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a synthetic organic compound. It is characterized by the presence of a dichlorophenoxy group, an isoxazole ring, and a methoxyphenyl group. This compound may have applications in various fields such as chemistry, biology, and potentially medicine or industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps:
Formation of the dichlorophenoxy group: This can be achieved by reacting 2,4-dichlorophenol with an appropriate acylating agent.
Synthesis of the isoxazole ring: This step may involve the cyclization of a suitable precursor, such as a nitrile oxide, with an alkyne or alkene.
Coupling reactions: The final step involves coupling the dichlorophenoxy group with the isoxazole ring and the methoxyphenyl group under specific conditions, possibly using a base or a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol or a quinone derivative.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide may have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.
Medicine: Possible applications in drug discovery or as a pharmacological tool.
Industry: Use in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid:
N-(3-methoxyphenyl)isoxazole-4-carboxamide: A compound with a similar isoxazole structure.
Uniqueness
2-(2,4-dichlorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4/c1-25-15-4-2-3-12(7-15)18-9-14(23-27-18)10-22-19(24)11-26-17-6-5-13(20)8-16(17)21/h2-9H,10-11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEGIQLCTDZIIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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